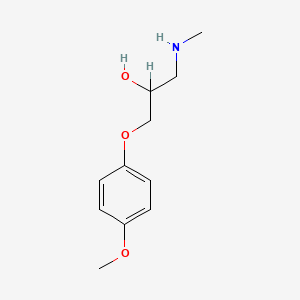
2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound that has been of interest to the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the acetamide family and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, it has been proposed that this compound may act as an inhibitor of certain enzymes involved in the biosynthesis of bacterial and fungal cell walls.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide may have various biochemical and physiological effects. For example, this compound has been reported to induce DNA damage in cancer cells, leading to cell death. Additionally, it has been shown to inhibit the growth of bacterial and fungal cells by disrupting cell wall biosynthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide in lab experiments is its potential to exhibit activity against various cancer cell lines. Additionally, this compound has been shown to have antibacterial and antifungal activity. One limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its activity.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide. One direction is to study the compound's mechanism of action in more detail to better understand how it induces cell death in cancer cells and inhibits bacterial and fungal growth. Additionally, further studies could be conducted to optimize the compound's activity against specific cancer cell lines and bacterial and fungal species. Finally, research could be conducted to explore the potential use of this compound in combination with other drugs to enhance its activity.
Synthesemethoden
The synthesis of 2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 3-methoxybenzylamine with 2-chloroacetyl chloride in the presence of pyridine. The resulting intermediate is then reacted with N-methylpyridin-4-amine to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit activity against various cancer cell lines, including breast cancer, ovarian cancer, and colon cancer. Additionally, this compound has been shown to have antibacterial and antifungal activity.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-4-2-3-13(9-14)18(15(19)10-16)11-12-5-7-17-8-6-12/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAURJTZBOBBMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC2=CC=NC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chlorophenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B3004414.png)
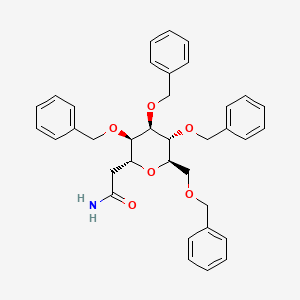
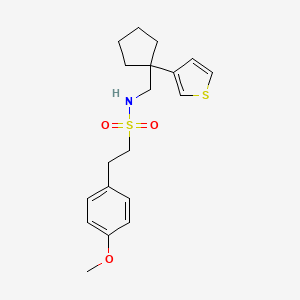
![N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal](/img/structure/B3004419.png)


![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004422.png)
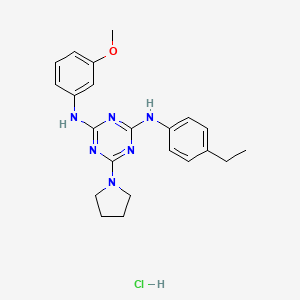
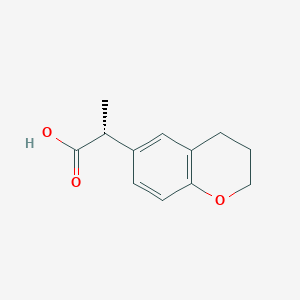
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3004428.png)
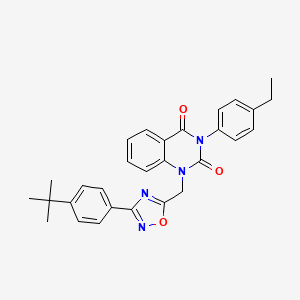
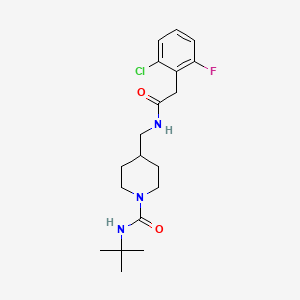
![N-(3-imidazol-1-ylpropyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B3004436.png)
